molecular formula C10H14ClN B3023625 (Phenylcyclopropyl)methylamine Hydrochloride CAS No. 935-43-3

(Phenylcyclopropyl)methylamine Hydrochloride

Cat. No. B3023625
CAS RN: 935-43-3
M. Wt: 183.68 g/mol
InChI Key: SFMJEPXECDDEHC-UHFFFAOYSA-N
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Description

Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists

The research presented in the first paper focuses on the synthesis of a series of N-substituted (2-phenylcyclopropyl)methylamines, aiming to find selective agonists for the serotonin 2C (5-HT2C) receptor that preferentially signal through Gq pathways. The study identifies compounds with significant selectivity and functional preference, with the most notable being the N-methyl compound (+)-15a and the N-benzyl compound (+)-19. The latter demonstrated not only high selectivity but also significant antipsychotic-like activity in an amphetamine-induced hyperactivity model, suggesting potential therapeutic applications in antipsychotic medications .

Structures and Energetics of Protonated Clusters of Methylamine with Phenylalanine Analogs

The second paper investigates the interaction between protonated methylamine and various phenylalanine derivatives using IRMPD spectroscopy and electronic structure calculations. The study reveals that different derivatives favor different structures, with some preferring charge-solvated structures and others zwitterionic forms. This research provides insights into the structural preferences of these molecular clusters, which could be relevant to understanding the behavior of similar compounds like (phenylcyclopropyl)methylamine hydrochloride .

The Structure of N,N-dimethyl-2-phenylcyclopropylamine Hydrochloride

In the third paper, the crystal structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride is elucidated using X-ray diffractometer data. The study reveals an orthorhombic unit cell with two independent molecules that are nearly mirror images of each other, each bound to a chloride ion by a short N...Cl hydrogen bond. The loose crystal packing and the trans position of the amino nitrogen are discussed, providing valuable information on the molecular structure that could be extrapolated to similar compounds .

The Synthesis of Shihunine and Related Compounds

The fourth paper describes the synthesis of various compounds from ortho-carboxyphenyl cyclopropyl ketone, including reactions with methylamine. Although the focus is on the synthesis of shihunine and related compounds, the methodologies and reaction mechanisms discussed could be relevant for the synthesis of this compound derivatives. The paper provides a detailed account of the reactions involved and the resulting structural changes, which could inform the synthesis analysis of related compounds .

Scientific Research Applications

1. Serotonin 2C Receptor Agonists for Antipsychotic Medications

(Phenylcyclopropyl)methylamine Hydrochloride, a part of a series of N-substituted (2-phenylcyclopropyl)methylamines, has been explored for its selectivity and efficacy as a serotonin 2C (5-HT2C) receptor agonist. These compounds, particularly N-methyl compound (+)-15a and N-benzyl compound (+)-19, have shown significant antipsychotic drug-like activity in an amphetamine-induced hyperactivity model. This suggests potential use as antipsychotic medications due to their functional selectivity at the 5-HT2C receptor (Zhang et al., 2017).

2. Crystallography in Pharmacology

A study on organic hydrochlorides, including compounds like methylamine hydrochloride, used powder diffractometry for structural analysis. These investigations are crucial for understanding the molecular structures in pharmacology (Lasocha et al., 2006).

3. Environmental Pollutant Impact on Aquatic Plants

The effects of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene on aquatic plants have been studied. These PAHs, often found in aquatic environments, can induce oxidative stress in plants. Understanding these effects helps in assessing environmental pollutants and their impact on aquatic flora (Burritt, 2008).

4. Dye Fixing in Textile Industry

Research on dye fixing agents, involving reactions of methylamine with other compounds, has led to the development of complex fixing agents like FHAD. These agents significantly improve the fixation and color fastness of reactive dyes in textiles, showcasing an industrial application beyond pharmacology (Ju-ping, 2004).

5. Structural Studies in Biochemistry

The crystal and solution states of methylamine dehydrogenase complexes provide insights into biochemical processes like electron transfer. Such studies are essential for understanding the enzymatic activities and protein interactions in various biological systems (Cavalieri et al., 2008).

Safety and Hazards

Safety measures for handling (Phenylcyclopropyl)methylamine Hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

The primary target of (Phenylcyclopropyl)methylamine Hydrochloride is the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .

Mode of Action

This compound acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT2C receptor, triggering a response.

Biochemical Pathways

It is known that the 5-ht2c receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior . Therefore, the activation of this receptor by this compound could potentially influence these physiological processes.

Pharmacokinetics

It is known that the compound ishighly soluble in water , which could influence its absorption and distribution in the body

Result of Action

The activation of the 5-HT2C receptor by this compound could potentially result in various physiological effects, depending on the specific location of the receptor in the body. For instance, the activation of 5-HT2C receptors in the brain could potentially influence mood and anxiety .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it could be easily distributed in bodily fluids . Additionally, the compound’s stability could be affected by factors such as temperature and pH.

properties

IUPAC Name

(1-phenylcyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-8-10(6-7-10)9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMJEPXECDDEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

935-43-3
Record name Cyclopropanemethanamine, 1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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